3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVRIYHBCHUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Pyrrolo[2,3-b]pyridine Derivatives
Overview :
One common approach to prepare 3,4-diiodo derivatives involves the electrophilic aromatic substitution of iodine on the pyrrolo[2,3-b]pyridine ring. This method typically starts from the parent pyrrolo[2,3-b]pyridine or its brominated analogs, followed by iodination using iodine sources under controlled conditions.
- Starting Material: 1H-pyrrolo[2,3-b]pyridine or 5-bromo-1H-pyrrolo[2,3-b]pyridine
- Iodinating Agents: Iodine (I2) with oxidants such as iodic acid, N-iodosuccinimide (NIS), or iodine monochloride (ICl)
- Solvents: Polar aprotic solvents like acetonitrile or dichloromethane, sometimes mixed with water for phase transfer
- Conditions: Mild heating (room temperature to 80 °C), often under inert atmosphere (N2) to prevent side reactions
- Workup: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by chromatography or recrystallization
Example from Patent Literature :
A palladium-catalyzed cross-coupling reaction involving 5-bromo-1H-pyrrolo[2,3-b]pyridine was reported, where the brominated precursor can be further iodinated to yield diiodo derivatives. The reaction involves heating under nitrogen atmosphere in dioxane/water mixtures, followed by acidification and extraction steps to isolate the product.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Starting heterocyclic substrate |
| 2 | Iodine source (e.g., NIS or I2 + oxidant) | Electrophilic iodination |
| 3 | Solvent: dioxane/water or acetonitrile | Reaction medium |
| 4 | Heating at 50–80 °C under N2 | Promote substitution reaction |
| 5 | Acidification with HCl | Quench reaction, protonate species |
| 6 | Extraction with ethyl acetate | Isolate organic product |
| 7 | Drying and purification | Obtain pure 3,4-diiodo derivative |
Construction of the Pyrrolo[2,3-b]pyridine Core with Pre-Installed Iodine
Overview :
An alternative strategy involves synthesizing the pyrrolo[2,3-b]pyridine ring system from iodinated precursors or via multicomponent reactions that incorporate iodine substituents early in the synthesis. This approach can improve regioselectivity and yield of the desired diiodo compound.
- Cyclization of iodinated aminopyridines with suitable carbonyl compounds or acetylene derivatives
- Metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) using iodinated building blocks
- Use of iron or other transition metal salts as catalysts to facilitate ring closure and functionalization
Research Findings :
While direct reports on 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine synthesis are limited, related pyrrolo[3,2-b]pyrrole derivatives have been synthesized on a large scale using iron perchlorate catalysis in toluene/acetic acid mixtures at 50 °C, resulting in high yields and functional group tolerance. This suggests that similar catalytic systems might be adapted for the synthesis of iodinated pyrrolo[2,3-b]pyridines by modifying starting materials and reaction conditions.
| Parameter | Conditions/Notes |
|---|---|
| Catalyst | Iron(III) perchlorate hydrate (Fe(ClO4)3·H2O) |
| Solvent | Toluene/Acetic acid mixture (1:1) |
| Temperature | 50 °C |
| Reaction time | 16 hours |
| Substrate scope | Amines, aldehydes, and diacetyl derivatives |
| Product isolation | Filtration, washing with methanol or acetonitrile, drying under vacuum |
Comparative Summary of Preparation Approaches
| Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Direct Electrophilic Iodination | Simple, uses readily available reagents | Possible over-iodination or side reactions | Moderate to good (40–70%) |
| Core Construction with Iodinated Precursors | Better regioselectivity, scalable | Requires multi-step synthesis, catalyst optimization | Moderate to high (50–85%) |
| Metal-Catalyzed Coupling Routes | High functional group tolerance, adaptable | Requires expensive catalysts, inert atmosphere | Good to excellent (60–90%) |
Notes on Purification and Characterization
- Purification : After synthesis, purification typically involves extraction with organic solvents (ethyl acetate), drying over sodium sulfate, and chromatographic techniques or recrystallization from solvents like methanol or acetonitrile.
- Characterization : Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to verify the presence of iodine atoms and the integrity of the pyrrolo[2,3-b]pyridine core.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atoms at positions 3 and 4 are highly susceptible to nucleophilic displacement, enabling functional group diversification.
Key Reactions:
-
Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine) under mild conditions (DMF, 60–80°C) replaces iodine with amino groups.
-
Thiolation: Thiols (e.g., sodium thiophenolate) in the presence of a base (K₂CO₃) yield thioether derivatives.
-
Azidation: Sodium azide (NaN₃) in DMSO at 100°C produces azido-substituted intermediates for click chemistry applications.
Example:
Cross-Coupling Reactions
Palladium-catalyzed couplings are extensively utilized to construct complex architectures.
Reaction Types and Conditions:
| Reaction Type | Reagents/Catalysts | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Toluene, 110°C | Biaryl derivatives at positions 3 or 4 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne | DMF, 80°C | Alkynylated pyrrolopyridines |
| Heck | Pd(OAc)₂, olefin | DMF, 100°C | Alkenyl-functionalized analogs |
Mechanistic Insight:
The iodine atoms act as leaving groups, enabling regioselective coupling. For example, Suzuki coupling with phenylboronic acid replaces iodine at position 4 preferentially due to steric and electronic factors .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles.
Notable Examples:
-
Pyrazolo-Pyrrolopyridines: Reaction with hydrazines (e.g., hydrazine hydrate) in ethanol under reflux forms pyrazole-fused derivatives .
-
Quinoline Analogues: Gould-Jacobs cyclization with diethyl ethoxymethylenemalonate yields tricyclic structures .
Reaction Pathway:
Electrophilic Aromatic Substitution
Despite electron-deficient nature, directed metalation strategies enable functionalization.
Halogenation:
-
Bromination: NBS (N-bromosuccinimide) in DMF introduces bromine at position 5 .
-
Chlorination: SOC₁₂ in THF selectively substitutes iodine at position 3.
Nitration:
Mixed nitric-sulfuric acid at 0°C introduces nitro groups, though yields are moderate (30–40%) .
Reductive Deiodination
Controlled dehalogenation is achievable via catalytic hydrogenation.
Conditions and Outcomes:
Scientific Research Applications
Cancer Therapy
Targeting Fibroblast Growth Factor Receptors (FGFRs)
One of the primary applications of 3,4-diiodo-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that compounds derived from this scaffold exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported that a specific derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, effectively inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
Case Study: Breast Cancer
In a notable case study involving breast cancer cell lines (4T1), the compound not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities. This suggests its potential as a lead compound for developing targeted therapies against breast cancer, particularly in cases where FGFR signaling is aberrant .
Inhibition of Cyclin-Dependent Kinases
Another promising application of this compound derivatives is their ability to act as cyclin-dependent kinase (CDK) inhibitors. In experimental models of diffuse malignant peritoneal mesothelioma (DMPM), several derivatives were shown to reduce tumor cell proliferation and induce apoptosis through caspase-dependent pathways. The compounds exhibited significant tumor volume inhibition in mouse xenograft models, achieving reductions ranging from 58% to 75% at tolerable doses .
Phosphodiesterase Inhibition
Research has also highlighted the potential of this compound derivatives as selective phosphodiesterase (PDE) inhibitors. One study focused on the synthesis and biological evaluation of these derivatives as selective PDE4B inhibitors. The most potent compounds showed significant inhibition against TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating their utility in treating inflammatory diseases .
Antitumor Activity
The antitumor properties of this compound derivatives extend beyond breast cancer. Studies have demonstrated their efficacy against various tumor types by inducing apoptosis and inhibiting cell proliferation through multiple mechanisms. Notably, certain derivatives have shown synergistic effects when used in combination with established chemotherapeutics like paclitaxel .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms enhance the compound’s binding affinity and specificity for these targets. For example, in medicinal chemistry, it can act as an inhibitor of protein kinases by binding to the ATP-binding site and preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolo[2,3-b]pyridines
Key Insights :
- Iodine vs. Bromine : Diiodo derivatives exhibit superior reactivity in cross-coupling reactions due to iodine’s polarizability, enabling efficient C–C bond formation . Brominated analogs, while less reactive, are cost-effective alternatives for certain transformations.
Functionalized Pyrrolo[2,3-b]pyridines
Key Insights :
- Ethynyl Groups : Enhance π-π stacking interactions in kinase binding pockets, as seen in FAK inhibitors .
- Nitro Groups: Serve as precursors for amino derivatives but require stabilization to prevent decomposition .
Solubility and Stability
- Aqueous Solubility : Diiodo derivatives (e.g., this compound) face solubility challenges due to high hydrophobicity, often requiring cyclodextrin formulations for in vivo studies . In contrast, morpholine-substituted analogs (e.g., derivatives 3–7 in ) show improved solubility via polar group incorporation .
- Stability : Iodinated compounds exhibit greater thermal stability than brominated analogs but may undergo light-induced degradation .
Biological Activity
3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus. The presence of iodine atoms enhances its binding affinity to various biological targets, making it a valuable compound in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This mechanism is crucial in regulating various cellular pathways, particularly those involved in cancer progression and immune responses .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that derivatives of this compound can effectively reduce the proliferation of breast cancer cells (4T1 cells) and induce apoptosis. Notably, compound 4h derived from this class showed IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating strong inhibitory activity .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Antidiabetic Activity
In addition to its anticancer effects, the compound has demonstrated antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. Studies have shown that certain derivatives can significantly lower blood glucose levels without adversely affecting insulin concentrations .
Antimicrobial Activity
The compound also exhibits antimicrobial activities against various pathogens. Its derivatives have been tested for antibacterial and antifungal properties, showing effectiveness against several strains. This broad-spectrum activity suggests potential applications in treating infections caused by resistant microorganisms .
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Cancer Treatment : A study focused on the effects of compound 4h on breast cancer cell lines revealed significant reductions in cell viability and migration capabilities. The mechanism involved down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), indicating its role in inhibiting metastasis .
- Diabetes Management : Another investigation examined the impact of pyrrolo derivatives on glucose metabolism in diabetic models. Results indicated that these compounds could enhance insulin sensitivity by stimulating glucose incorporation into lipids and reducing overall blood glucose levels without toxicity to normal cells .
Q & A
Q. What are the common synthetic routes for 3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : A key approach involves sequential halogenation using reagents like N-iodosuccinimide (NIS) in acetone or THF. For example, iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine with NIS yields 5-bromo-3-iodo derivatives (92% yield) . Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) are then used to introduce aryl groups at the 5-position. Purification typically involves silica gel chromatography with gradients of dichloromethane/methanol or ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 8.5–7.2 ppm) and iodinated carbons (δ 95–90 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ for C23H18N2O2: calcd 355.14409, found 355.1435) .
- HPLC : Validates purity (>98% for biologically active derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
- Methodological Answer : Regioselectivity depends on reaction conditions and protecting groups. For instance, tosyl protection at the 1-position (via NaH/MeI in THF) directs iodination to the 3-position . Solvent polarity (e.g., acetone vs. DMF) and temperature (0°C vs. RT) also influence outcomes. Monitoring via TLC and adjusting stoichiometry of NIS (1.1–1.5 eq) minimizes di-iodinated byproducts .
Q. How do structural modifications impact biological activity in kinase inhibition?
- Methodological Answer :
- Substituent Effects : 3-Ethynyl groups (e.g., 4-fluorophenylethynyl) enhance BTK inhibition (IC50 <10 nM) by optimizing hydrophobic interactions .
- Core Rigidity : The 1H-pyrrolo[2,3-b]pyridine scaffold induces conformational changes in kinases (e.g., FAK DFG-loop helicity), improving selectivity .
- Nitro-to-Amino Reduction : Raney Nickel/H2 reduces 3-nitro to 3-amino derivatives, enabling further acylation (e.g., nicotinoyl chloride) for enhanced solubility and target engagement .
Q. How can discrepancies in biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., DMPM for antitumor studies) and enzyme sources (e.g., recombinant BTK) .
- SAR Analysis : Compare IC50 values across derivatives (e.g., 3-thienyl vs. phenyl substituents) to identify critical pharmacophores .
- In Silico Modeling : Docking studies (e.g., with FGFR1 PDB 4RWU) rationalize activity differences caused by steric clashes or hydrogen-bonding variations .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the 1-position (e.g., 1-methyl derivatives) to enhance aqueous solubility .
- Salt Formation : Use hydrochloride salts of amino-substituted derivatives (e.g., 3-amino-5-aryl compounds) .
- Co-solvent Systems : Employ THF/water or ethanol/saline mixtures for intraperitoneal administration (e.g., 1f derivative, 58–75% tumor inhibition in mice) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
